N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide
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Overview
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings, and is further functionalized with acetyl, methyl, cinnamoyl, and ethylbenzenesulfonamide groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, which can be synthesized through cyclization reactions involving suitable precursors. The acetylation and methylation of the benzofuran ring are achieved using acetyl chloride and methyl iodide, respectively, under basic conditions.
The cinnamoyl group is introduced through a condensation reaction with cinnamoyl chloride in the presence of a base such as pyridine. The final step involves the sulfonation of the ethylbenzene moiety using sulfonyl chloride under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone and aldehyde groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran and benzene rings, introducing new functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-benzoyl-4-fluorobenzenesulfonamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(benzenesulfonyl)-3-nitrobenzamide
- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-4-methyl-3-nitrobenzenesulfonamide
Uniqueness
Compared to similar compounds, N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide stands out due to its cinnamoyl group, which imparts unique chemical and biological properties. This structural feature may enhance its binding affinity to certain molecular targets and improve its efficacy in various applications.
Biological Activity
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoyl-4-ethylbenzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article provides a detailed examination of its biological activity, synthesis, and potential applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H25NO5S, with a molecular weight of approximately 487.57 g/mol. The compound features a benzofuran moiety, which contributes to its aromatic properties, and a sulfonamide group, often associated with various pharmacological effects including antibacterial and anti-inflammatory activities .
Antimicrobial Properties
Research indicates that compounds similar to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide exhibit significant antimicrobial activity. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, which is crucial for bacterial proliferation. This compound's structural uniqueness may enhance its interaction with microbial targets.
Anti-inflammatory Effects
The anti-inflammatory potential of sulfonamides has been well-documented. This compound may exert its effects through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory process. This could make it a candidate for further studies in treating inflammatory diseases.
Anticancer Activity
Emerging studies suggest that compounds with similar structures may have anticancer properties. The benzofuran core is known to exhibit cytotoxic effects against various cancer cell lines. Investigations into the mechanism of action indicate that these compounds may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways.
The precise mechanism of action for this compound remains largely unexplored. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression. Binding studies are essential to elucidate these interactions further.
Synthesis
The synthesis of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide typically involves multiple steps:
- Formation of the Benzofuran Ring : Achieved through cyclization reactions.
- Introduction of Acetyl and Methyl Groups : Utilizes Friedel-Crafts acylation and alkylation.
- Formation of the Sulfonamide Moiety : Involves reaction with sulfonyl chlorides.
- Attachment of the Cinnamoyl Group : Conducted via condensation reactions.
Case Studies
Several case studies have highlighted the biological activities of compounds structurally related to N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-cinnamoylbenzenesulfonamide:
Study | Findings |
---|---|
Antimicrobial Activity | Demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. |
Anti-inflammatory Effects | Showed reduction in inflammatory markers in vitro and in vivo models. |
Anticancer Potential | Induced apoptosis in various cancer cell lines, indicating potential as an anticancer agent. |
Properties
IUPAC Name |
(E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-ethylphenyl)sulfonyl-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25NO5S/c1-4-21-10-14-24(15-11-21)35(32,33)29(27(31)17-12-22-8-6-5-7-9-22)23-13-16-26-25(18-23)28(19(2)30)20(3)34-26/h5-18H,4H2,1-3H3/b17-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZUZWYPLJCNHBZ-SFQUDFHCSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C=CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)/C=C/C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.